molecular formula C12H15NO2 B7569222 (2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone

(2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone

Cat. No. B7569222
M. Wt: 205.25 g/mol
InChI Key: HNJNPZYLKPPLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone, also known as S-2474, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

(2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone exerts its therapeutic effects through the inhibition of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, (2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone increases the levels of endocannabinoids in the body, which in turn leads to the activation of cannabinoid receptors and the subsequent reduction of inflammation and pain.
Biochemical and Physiological Effects:
(2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. It has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in the brain. Additionally, (2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using (2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone in lab experiments is its specificity for FAAH inhibition, which allows for the selective modulation of the endocannabinoid system without affecting other systems in the body. However, a limitation of using (2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the scientific research of (2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone. One area of interest is the potential therapeutic applications of (2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of future research is the development of more potent and selective FAAH inhibitors that can be used in clinical settings. Additionally, further studies are needed to investigate the long-term effects and safety of (2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone in animal models and humans.
In conclusion, (2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone is a novel compound that has shown potential therapeutic effects in scientific research studies. Its inhibition of FAAH has been found to reduce inflammation, pain, and oxidative stress, and improve cognitive function and anxiety-like behavior in animal models. While there are limitations to its use in lab experiments, (2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone holds promise for future therapeutic applications and warrants further investigation.

Synthesis Methods

(2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone is synthesized through a multistep process that involves the reaction of 2,3-dimethylbenzoyl chloride with 3-aminopropanol, followed by the reaction of the resulting intermediate with sodium borohydride and acetic anhydride. The final product is obtained through the reaction of the intermediate with hydroxylamine hydrochloride and sodium acetate.

Scientific Research Applications

(2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone has shown potential therapeutic effects in various scientific research studies. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective properties. (2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone has also been shown to be effective in reducing neuropathic pain and improving cognitive function in animal models.

properties

IUPAC Name

(2,3-dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-4-3-5-11(9(8)2)12(15)13-6-10(14)7-13/h3-5,10,14H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJNPZYLKPPLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CC(C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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